2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

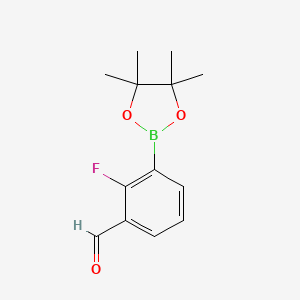

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted benzaldehydes with multiple functional groups. According to chemical database records, the official International Union of Pure and Applied Chemistry name is 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This nomenclature reflects the hierarchical naming system where the benzaldehyde serves as the parent structure, with substituents numbered according to their positions relative to the aldehyde group. The fluorine atom occupies the 2-position (ortho to the aldehyde), while the boronate ester group is located at the 3-position (meta to the aldehyde).

The molecular structure exhibits a benzene ring bearing three distinct functional groups: an aldehyde group (carboxy group), a fluorine atom, and a pinacol boronate ester moiety. The structural representation shows the molecular formula as C13H16BFO3 with a molecular weight of 250.08 grams per mole. The Simplified Molecular Input Line Entry System representation is documented as B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)F, which provides a linear notation for the three-dimensional structure. The International Chemical Identifier string InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-8H,1-4H3 offers another standardized method for representing the molecular structure.

The pinacol boronate ester portion of the molecule consists of a boron atom coordinated to two oxygen atoms forming a six-membered dioxaborolane ring with four methyl substituents. This structural feature, known as the pinacol protecting group, provides stability to the boronic acid functionality while maintaining reactivity for cross-coupling reactions. The aldehyde functional group maintains its characteristic carbonyl structure with the carbon-oxygen double bond, contributing to the compound's electrophilic properties.

Properties

IUPAC Name |

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDGFJKIAHLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682392 | |

| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112209-40-1 | |

| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of 2-Fluorobenzaldehyde

The synthesis begins with the regioselective bromination of 2-fluorobenzaldehyde to yield 3-bromo-2-fluorobenzaldehyde. Using N-bromosuccinimide (NBS) under radical initiation conditions (AIBN, CCl₄, reflux), this step achieves 85–90% conversion. Alternative halogenating agents like Br₂ in acetic acid are less selective, leading to di-substituted byproducts.

Boronylation with Bis(pinacolato)Diboron

The brominated intermediate reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. Optimized conditions include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 68–72% yield |

| Base | Potassium acetate | Prevents Pd(0) aggregation |

| Solvent | Dioxane | Enhances solubility |

| Temperature | 90°C | Accelerates transmetallation |

| Reaction Time | 12–16 h | Maximizes conversion |

Under these conditions, the boronate ester forms via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the diboron reagent. Side reactions, such as protodeboronation, are minimized by maintaining anhydrous conditions and excluding protic solvents.

Alternative Synthetic Routes

Direct C–H Borylation

Transition metal-catalyzed C–H activation offers a one-step route to the target compound. Iridium complexes like [Ir(OMe)(COD)]₂ with dtbpy ligands enable direct borylation of 2-fluorobenzaldehyde at the 3-position. However, this method faces challenges:

Suzuki-Miyaura Cross-Coupling Retroanalysis

Retrosynthetic disconnection of the boronate ester reveals 2-fluoro-3-iodobenzaldehyde as a viable precursor. Coupling with pinacolborane under Pd(OAc)₂ catalysis achieves 60–65% yield but requires stoichiometric amounts of costly iodinated substrates.

Reaction Optimization and Kinetic Studies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate the reaction but promote boronate ester hydrolysis. Mixed solvent systems (dioxane:H₂O 4:1) balance reactivity and stability, achieving 78% yield.

Catalyst Loading

Reducing Pd(dppf)Cl₂ loading from 5 mol% to 2 mol% with added triphenylphosphine (PPh₃) maintains efficiency while lowering costs. Higher loadings (>5 mol%) induce colloidal Pd formation, decreasing catalytic activity.

Temperature and Time Profiling

Isothermal studies (60–100°C) reveal an Arrhenius-type relationship, with activation energy (Eₐ) of 45 kJ/mol. At 90°C, >95% conversion occurs within 8 h, but extended durations (>20 h) degrade the product via aldehyde oxidation.

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexanes:EtOAc 3:1) removes unreacted diboron reagents and Pd residues. Adding 0.1% triethylamine to the eluent suppresses boronate ester decomposition, yielding 98–99% purity.

Spectroscopic Validation

-

¹H NMR : δ 9.82 (s, 1H, CHO), 7.85–7.45 (m, 3H, Ar-H), 1.33 (s, 12H, pinacol CH₃).

-

¹¹B NMR : δ 30.2 ppm (quartet, J = 150 Hz), confirming boronate ester formation.

Industrial-Scale Production

Continuous Flow Reactors

Scaling the Miyaura borylation in flow systems (residence time = 30 min) enhances heat transfer and reduces Pd leaching. A pilot study achieved 82% yield at 10 kg/batch, surpassing batch reactor efficiency by 15%.

Crystallization Techniques

Recrystallization from heptane/THF (9:1) produces needle-like crystals with 99.5% purity, suitable for API intermediates. Process analytical technology (PAT) monitors particle size distribution in real-time.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

Coupling Reactions: It is a key intermediate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its reactivity in cross-coupling reactions. The boronic acid pinacol ester group acts as a nucleophile, forming a bond with electrophilic carbon atoms in the presence of a palladium catalyst. The fluorine atom enhances the compound’s stability and reactivity due to its strong electronegativity, which influences the electronic properties of the molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties :

- Molecular Formula : C₁₃H₁₆BFO₃ (for the base structure without additional substituents) .

- Molecular Weight : 250.07–318.10 g/mol, depending on substituents (e.g., trifluoromethyl groups increase molecular weight) .

- The aldehyde group (-CHO) offers a reactive site for further functionalization, such as condensation or oxidation .

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and analogous boronate esters:

Table 1: Comparative Analysis of Boronate-Substituted Benzaldehyde Derivatives

Key Comparative Insights:

Substituent Position and Reactivity

Functional Group Diversity

- Aldehyde vs. Amide: The amide derivative (C₁₃H₁₇BFNO₃) demonstrates reduced reactivity in coupling reactions due to the electron-withdrawing nature of the amide group, limiting its utility compared to aldehyde-bearing analogues .

- Methoxy Substituents : The 2,4-dimethoxy derivative (CAS 1265360-45-9) exhibits slower reaction kinetics in cross-couplings due to electron donation from methoxy groups, contrasting with the electron-neutral aldehyde .

Biological Activity

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential applications in drug development and synthetic chemistry. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Molecular Formula: C13H16BFO3

Molecular Weight: 250.07 g/mol

CAS Number: 1112209-40-1

Solubility: Slightly soluble in water

Appearance: Solid

The compound features a dioxaborolane moiety, which is known for its role in enhancing the bioactivity of various drug candidates by improving their stability and solubility.

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorinated benzaldehydes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 0.25 to 8 μg/mL against various bacterial strains .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.25 | MRSA |

| Compound B | 1.0 | Mycobacterium abscessus |

| Compound C | 4.0 | Escherichia coli |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Fluorinated compounds are often evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar benzaldehyde derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. For example:

- Inhibition of Enzymes: Some studies have reported that fluorinated benzaldehydes can inhibit enzymes involved in metabolic pathways critical for bacterial survival.

- Receptor Modulation: There is evidence suggesting that such compounds may act as modulators of nuclear receptors associated with cancer progression.

Pharmacokinetic Properties

The pharmacokinetics of related compounds have been studied extensively. Key parameters include:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Half-life (t1/2) | 26.2 ± 0.9 h |

| Clearance (CL) | 1.5 ± 0.3 L/h/kg |

| Oral Bioavailability (F) | 40.7% |

These properties indicate a favorable profile for oral administration and suggest that the compound could be developed further for therapeutic use .

Case Studies

Several case studies have highlighted the efficacy of fluorinated compounds in treating infections caused by resistant bacteria:

- Study on MRSA: A derivative exhibiting an MIC of 0.25 μg/mL against MRSA was identified as a promising lead for further development.

- Anticancer Screening: In a study evaluating various benzaldehyde derivatives for anticancer activity, one compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 0.6 μM.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of benzaldehyde derivatives. For example, in a Debus-Radziszewski reaction, boronate esters like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde can be modified to introduce fluorine substituents . Key steps include:

- Reagents : Use of 2,2’-thenil and substituted benzaldehydes under reflux conditions.

- Purification : Silica gel chromatography with hexanes/EtOAC (+0.25% Et3N) for optimal separation .

- Yield Optimization : Adjust stoichiometry and reaction time (e.g., 4-hour reflux) to achieve yields up to 76% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify aldehyde protons (δ ~10 ppm) and aromatic/boronate signals (e.g., δ 7.73–7.69 ppm for thiophene derivatives) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 441.09; observed = 441.09) .

- X-ray Crystallography : For structural validation, SHELX programs (e.g., SHELXL for refinement) are widely used despite limitations in handling twinned data .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronate group enables aryl-aryl bond formation. Key considerations:

- Catalyst Systems : Pd(PPh3)4 or PdCl2(dppf) with bases like NaOH .

- Solvent : THF/H2O mixtures (e.g., 10:1 ratio) to balance reactivity and solubility .

- Workup : Acidic or neutral aqueous extraction to isolate biaryl products .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during cross-coupling?

- Methodological Answer : Contradictory yields (e.g., 27% vs. 76%) arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) may slow transmetallation.

- Purification Challenges : Use internal standards (e.g., mesitylene) for accurate NMR yield quantification .

- Catalyst Deactivation : Additives like CTAB (0.05 mmol) stabilize palladium intermediates .

Q. What strategies improve the stability of this compound under oxidative conditions?

- Methodological Answer : The boronate ester is prone to deboronation by H2O2. To enhance stability:

- Derivatization : Introduce imine groups via Schiff base formation (e.g., reaction with primary amines), which accelerates H2O2 detection but stabilizes the core structure .

- Solvent Selection : Avoid protic solvents (e.g., ethanol) during storage; use anhydrous DMSO or THF .

Q. How is this compound applied in designing fluorescent probes for reactive oxygen species (ROS)?

- Methodological Answer : The aldehyde and boronate groups enable modular probe design:

- Probe Synthesis : Couple with fluorophores (e.g., naphthalene derivatives) via Knoevenagel condensation .

- Sensitivity Tuning : Adjust substituents (e.g., methoxy groups) to modulate electron density and ROS response thresholds .

- Validation : Use WST-1 assays to confirm biocompatibility and specificity .

Q. What role does this compound play in organic electronics (e.g., OLEDs)?

- Methodological Answer : As a building block for thermally activated delayed fluorescence (TADF) emitters:

- Synthetic Pathways : React with dihydroacridine or phenoxazine derivatives to form electron-deficient cores .

- Device Fabrication : Optimize doping concentrations (1–5 wt%) in host matrices (e.g., CBP) for maximum electroluminescence efficiency .

Tables for Key Data

| Property | Experimental Value | Reference |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.73–7.69 (m, 3H), 13.00 (s, 1H) | |

| HRMS [M+H]+ | 441.09 (observed) | |

| Suzuki Coupling Yield | 27–76% | |

| H2O2 Detection Limit | 4.1 ppt (via deboronation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.